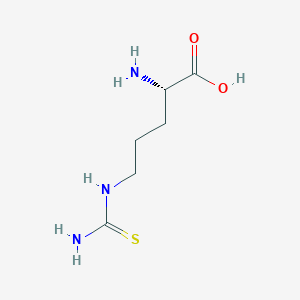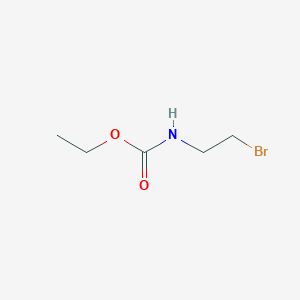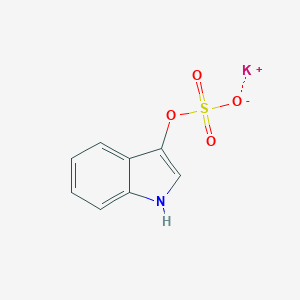
3-クロロ-2,4-ジフルオロ安息香酸
概要
説明
3-Chloro-2,4-difluorobenzoic acid, also known as 3-Chloro-2,4-difluorobenzoic acid, is a useful research compound. Its molecular formula is C7H3ClF2O2 and its molecular weight is 192.55 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Chloro-2,4-difluorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloro-2,4-difluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,4-difluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品研究
3-クロロ-2,4-ジフルオロ安息香酸: は、さまざまな医薬品化合物の合成における貴重な中間体です。 そのフッ素化された構造は、生物学的活性を高め、代謝安定性を向上させた分子を作成する際に特に役立ちます . これは、抗菌剤の開発に重要なキノロン-3-カルボン酸誘導体の合成の前駆体として役立ちます .
農業化学
農業において、3-クロロ-2,4-ジフルオロ安息香酸は、新規の殺虫剤や除草剤の開発に利用できます。 化合物の構造におけるハロゲン原子の存在は、作物に影響を与えることなく、特定の害虫や雑草を標的にする有効成分を作成するために不可欠です .
材料科学
この化合物は、高度な材料の構成要素としての可能性があるため、材料科学において用途が見出されています。 その化学構造により、熱や化学薬品に対する耐性を高めたなどの特定の特性を持つポリマーやコーティングを作成できます .
化学合成
3-クロロ-2,4-ジフルオロ安息香酸: は、さまざまな有機反応の中間体として化学合成において不可欠です。 これは、芳香族置換反応やカルボニル化反応などのプロセスを通じて、より複雑な有機化合物の調製に使用されます .
環境科学
環境科学は、環境汚染物質の分解生成物の研究における3-クロロ-2,4-ジフルオロ安息香酸の使用から恩恵を受けています。 これは、環境中のフッ素化有機化合物の存在を測定する分析方法の標準として機能できます .
分析化学
分析化学において、3-クロロ-2,4-ジフルオロ安息香酸は、クロマトグラフィーや質量分析における試薬として、複雑な混合物の定量化と同定に使用されます。 そのユニークな構造は、さまざまなサンプル中の物質の分離と分析に役立ちます .
Safety and Hazards
作用機序
Target of Action
It is known that the compound is used as a biochemical reagent in life science research .
Mode of Action
It is known that benzoic acid derivatives can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . The presence of chlorine and fluorine atoms on the benzene ring may influence these reactions, potentially altering the compound’s interaction with its targets .
Result of Action
As a biochemical reagent, it is likely used to probe specific biological processes or pathways in life science research .
特性
IUPAC Name |
3-chloro-2,4-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYZTZAEZMCPSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378531 | |
| Record name | 3-Chloro-2,4-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154257-75-7 | |
| Record name | 3-Chloro-2,4-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2,4-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for producing 3-chloro-2,4-difluorobenzoic acid as described in the research?
A1: The synthesis of 3-chloro-2,4-difluorobenzoic acid starts with 2,6-difluoroaniline as the primary material []. The process involves a series of reactions, including:
Q2: How was the structure of the synthesized 3-chloro-2,4-difluorobenzoic acid confirmed?
A2: The structure of the synthesized 3-chloro-2,4-difluorobenzoic acid was verified using spectroscopic techniques. Mass Spectrometry (MS) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy were employed to confirm the identity and purity of the final product [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B125423.png)









